Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-(5-bromopyrimidin-2-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRYSDLIBPCSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650594 | |

| Record name | Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926304-76-9 | |

| Record name | Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate: A Key Building Block for Targeted Protein Degradation

Introduction: The Strategic Importance of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate in Modern Drug Discovery

In the rapidly evolving landscape of therapeutic development, the strategic design of novel chemical entities with high specificity and efficacy is paramount. This compound has emerged as a molecule of significant interest, primarily functioning as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition-based drugs.[2] The unique structural features of this compound, namely the reactive brominated pyrimidine ring and the benzoate ester, provide medicinal chemists with a valuable scaffold for the construction of these complex bifunctional molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its pivotal role in the development of next-generation therapeutics.

Core Chemical Properties and Structural Elucidation

This compound is a well-defined organic compound with the following key identifiers:

| Property | Value |

| CAS Number | 926304-76-9[3] |

| Molecular Formula | C₁₂H₉BrN₂O₃[3] |

| Molecular Weight | 309.12 g/mol [3] |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available with ≥98% purity[3] |

Structural Analysis

The molecule's architecture is characterized by a central ether linkage connecting a 5-bromopyrimidine ring to a methyl benzoate moiety. This arrangement provides a distinct spatial and electronic configuration that is crucial for its function as a PROTAC building block.

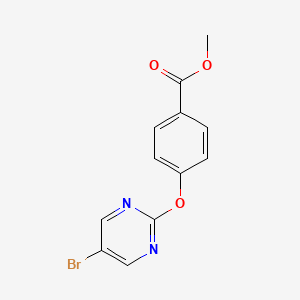

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms: A Plausible Synthetic Route

This approach would likely involve the reaction of methyl 4-hydroxybenzoate with an activated 5-bromo-2-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) in the presence of a suitable base. The hydroxyl group of the methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring, leading to the displacement of the halide and the formation of the desired ether linkage.

Caption: Proposed synthetic pathway for this compound.

The causality behind this experimental choice lies in the well-established reactivity of halopyrimidines towards nucleophilic substitution, particularly at the C2 and C4/6 positions, which are activated by the electron-withdrawing nature of the ring nitrogen atoms. The use of a non-nucleophilic base is critical to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, without competing in the substitution reaction.

Application in Targeted Protein Degradation: The PROTAC Approach

The primary utility of this compound is as a precursor for the synthesis of PROTACs.[2] A PROTAC is a heterobifunctional molecule designed to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The pyrimidine moiety of this compound can serve as a ligand for the E3 ligase (e.g., Cereblon or VHL) or as a scaffold to which a linker is attached. The methyl benzoate end can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for coupling to a linker or a POI ligand.

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Experimental Protocol: Synthesis of a 2-Aryloxypyrimidine Derivative

The following is a representative, self-validating protocol for the synthesis of a 2-aryloxypyrimidine derivative, which can be adapted for the synthesis of this compound. This protocol is based on established methodologies for Williamson ether synthesis involving pyrimidines.[8][9]

Objective: To synthesize a 2-aryloxypyrimidine via nucleophilic aromatic substitution.

Materials:

-

Methyl 4-hydroxybenzoate

-

5-Bromo-2-chloropyrimidine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 equivalent), 5-bromo-2-chloropyrimidine (1.0-1.2 equivalents), and anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the phenolic proton in the ¹H NMR spectrum of the starting material and the appearance of characteristic signals for the coupled product would validate the success of the reaction.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important chemical scaffold in the field of drug discovery, particularly for the development of PROTACs. Its well-defined structure and predictable reactivity make it an invaluable tool for medicinal chemists. While detailed biological and spectroscopic data for this specific compound are not extensively published, its role as a building block for targeted protein degradation is clear. The synthetic and application frameworks provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their drug development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. byjus.com [byjus.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate is a molecule of interest in medicinal chemistry and materials science, possessing a unique combination of a substituted pyrimidine ring and a benzoate ester. Accurate and comprehensive spectroscopic characterization is the cornerstone of its chemical identity and purity assessment. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of published experimental spectra for this compound, this guide is built upon high-quality predicted spectroscopic data. This approach is a common and valuable practice in modern chemical research, allowing for the anticipation of spectral features and aiding in the interpretation of experimentally acquired data.

It is crucial to distinguish the target compound, which features an ether linkage, from the structurally similar amide, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. The spectroscopic data for these two molecules will differ significantly due to the change in the linking functional group.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectroscopic properties.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.62 | Singlet | 2H | H-4', H-6' |

| 8.15 | Doublet | 2H | H-2, H-6 |

| 7.25 | Doublet | 2H | H-3, H-5 |

| 3.94 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 166.2 | C=O |

| 163.5 | C-2' |

| 158.9 | C-4', C-6' |

| 155.8 | C-4 |

| 131.8 | C-2, C-6 |

| 126.7 | C-1 |

| 120.9 | C-3, C-5 |

| 115.1 | C-5' |

| 52.5 | -OCH₃ |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2955 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1725 | Strong | C=O Stretch (Ester) |

| 1605, 1580, 1500 | Medium-Strong | Aromatic C=C Bending |

| 1450 | Medium | C-H Bending (-OCH₃) |

| 1275 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1250 | Strong | C-O Stretch (Ester) |

| 1100 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 1015 | Medium | In-plane C-H Bending |

| 850 | Strong | Out-of-plane C-H Bending |

| 680 | Medium-Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 308/310 | 95/95 | [M]⁺ (Molecular Ion, Br isotopes) |

| 277/279 | 100/100 | [M - OCH₃]⁺ |

| 151 | 80 | [C₈H₇O₂]⁺ |

| 121 | 60 | [C₇H₅O₂]⁺ |

| 92 | 40 | [C₆H₄O]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environment.

-

Pyrimidine Protons (H-4', H-6'): The two equivalent protons on the pyrimidine ring are expected to appear as a sharp singlet at approximately 8.62 ppm. Their significant downfield shift is due to the deshielding effect of the two adjacent electronegative nitrogen atoms.

-

Benzoate Protons (H-2, H-6 and H-3, H-5): The aromatic protons of the benzoate ring system exhibit a classic AA'BB' pattern, which is often simplified to two doublets. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are more deshielded and appear as a doublet around 8.15 ppm. The protons ortho to the electron-donating ether oxygen (H-3, H-5) are more shielded and appear as a doublet around 7.25 ppm.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a shielded environment and are predicted to appear as a sharp singlet at approximately 3.94 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected at approximately 166.2 ppm.

-

Pyrimidine Carbons: The carbon atom of the pyrimidine ring attached to the ether oxygen (C-2') is highly deshielded due to the two adjacent nitrogens and the oxygen, appearing around 163.5 ppm. The two equivalent carbons (C-4', C-6') are also significantly downfield at about 158.9 ppm. The carbon bearing the bromine atom (C-5') is predicted to be the most shielded of the pyrimidine carbons at around 115.1 ppm.

-

Benzoate Carbons: The carbon attached to the ether oxygen (C-4) is deshielded by the oxygen and is expected around 155.8 ppm. The carbons ortho to the ester group (C-2, C-6) are predicted at 131.8 ppm, while the carbons meta to the ester (C-3, C-5) are more shielded at 120.9 ppm. The ipso-carbon (C-1) of the ester is predicted around 126.7 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester is the most shielded carbon in the molecule, appearing at approximately 52.5 ppm.

IR Spectroscopy

The predicted IR spectrum highlights the key functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is characteristic of the ester carbonyl stretch.

-

Aromatic C-H and C=C Stretches: A series of bands between 3100-3000 cm⁻¹ and 1605-1500 cm⁻¹ correspond to the stretching and bending vibrations of the aromatic rings.

-

C-O Stretches: Two strong bands are predicted for the C-O linkages. The asymmetric C-O-C stretch of the aryl ether is expected around 1275 cm⁻¹, while the ester C-O stretch should appear near 1250 cm⁻¹.

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, around 680 cm⁻¹, is indicative of the carbon-bromine bond.

Mass Spectrometry

The predicted mass spectrum provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity at m/z 308 and 310, which is the characteristic isotopic signature of a molecule containing one bromine atom.

-

Major Fragmentation: The most prominent fragmentation is the loss of the methoxy group (-OCH₃) from the ester, resulting in a strong peak at m/z 277/279. Other significant fragments arise from the cleavage of the ether bond, leading to ions corresponding to the benzoate ester fragment ([C₈H₇O₂]⁺ at m/z 151) and further fragmentations of this moiety.

Standard Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Therapeutic Applications of Pyrimidine-Based Compounds

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in diverse biological interactions has propelled the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted therapeutic applications of pyrimidine-based compounds, with a focus on their roles in oncology, virology, and microbiology. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and explore the future landscape of pyrimidine-based drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile heterocyclic motif.

The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance provides a unique advantage in drug design, as pyrimidine analogs can readily interact with a multitude of physiological targets.[3] The versatility of the pyrimidine core is further enhanced by its synthetic tractability, allowing for extensive structural modifications to fine-tune pharmacological properties.[1][4][5] Consequently, pyrimidine derivatives have found widespread therapeutic applications, including as antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[6][7][8][9] The U.S. Food and Drug Administration (FDA) has approved a rapidly expanding portfolio of pyrimidine-containing drugs, underscoring their pivotal role in modern medicine.[10][11][12]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyrimidine-based compounds have made an indelible mark on cancer therapy, with mechanisms of action that target various hallmarks of cancer, from uncontrolled proliferation to evasion of apoptosis.[2][13][14]

Antimetabolites: Disrupting DNA Synthesis

One of the earliest and most successful applications of pyrimidine analogs in oncology is their use as antimetabolites. These compounds mimic endogenous nucleobases, thereby interfering with the synthesis of nucleic acids, a process essential for rapidly dividing cancer cells.[8][15]

5-Fluorouracil (5-FU): A Paradigm of Antimetabolite Therapy

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors.[15] Upon intracellular conversion to its active metabolites, 5-FU exerts its cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication and repair.[15][16]

-

Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to disruption of RNA processing and DNA integrity.[8][15][16]

Signaling Pathway of 5-Fluorouracil

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Kinase Inhibitors: Targeting Aberrant Signaling

Many cancers are driven by the aberrant activity of protein kinases, which regulate a multitude of cellular processes. Pyrimidine-based scaffolds have proven to be highly effective in the design of potent and selective kinase inhibitors.[6][17]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis, and its dysregulation is implicated in numerous cancers.[7][18][19] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[7][18] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[7][20]

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition.

Antiviral Applications: Combating Viral Replication

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and certain DNA viruses.[21][22][23] These compounds act as chain terminators during viral nucleic acid synthesis.

Zidovudine (AZT): A Landmark in Anti-HIV Therapy

Zidovudine (AZT), a thymidine analog, was the first drug approved for the treatment of HIV/AIDS.[24] Its mechanism of action involves several key steps:

-

Cellular Uptake and Phosphorylation: AZT is taken up by host cells and converted to its active triphosphate form, AZT-triphosphate (AZT-TP), by cellular kinases.[4][14]

-

Inhibition of Reverse Transcriptase: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV's reverse transcriptase.[4][23]

-

Chain Termination: The incorporation of AZT monophosphate into the viral DNA chain leads to termination of elongation because AZT lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[4][25]

Mechanism of Action of Zidovudine (AZT)

Caption: Mechanism of action of Zidovudine (AZT).

Antimicrobial Applications: A Broad Spectrum of Activity

Pyrimidine derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][7][8][26][27] Their mechanisms of action are diverse and often involve the inhibition of essential metabolic pathways in microorganisms. For instance, some pyrimidine-based compounds act as dihydrofolate reductase (DHFR) inhibitors, disrupting the folic acid synthesis pathway, which is crucial for microbial growth.[9]

Experimental Protocols

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that provides a straightforward route to dihydropyrimidinones.[11][28][29]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.[30][31]

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[11][30]

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[31]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization.[31]

Workflow for Biginelli Reaction

Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][26]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based compound and incubate for 48-72 hours.[3]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[32]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3][32]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[32]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy in Xenograft Models

Xenograft models are invaluable for evaluating the in vivo efficacy of anticancer compounds.[10][21][33]

Step-by-Step Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.[21]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[10]

-

Treatment: Randomize the mice into treatment and control groups. Administer the pyrimidine-based compound or vehicle control according to the desired dosing schedule.[10]

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[21]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Table 1: In Vitro Cytotoxicity of Novel Pyrimidine Derivatives against Various Cancer Cell Lines

| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |

| 9u | 0.35 | 3.24 | 5.12 |

| 3b | - | - | 21 |

| 3d | - | - | - |

Data for compound 9u from[19]. Data for compound 3b from[25].

Table 2: Antiviral Activity of Nucleoside Analogs against Yellow Fever Virus (YFV)

| Compound | EC₅₀ in RD cells (µM) | EC₅₀ in Huh-7 cells (µM) |

| Sofosbuvir | 0.25 | 1.2 |

| Compound 17 | >1.5 | >1.5 |

Data from[1].

Future Perspectives and Conclusion

References

- 1. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biginelli Reaction [organic-chemistry.org]

- 12. ijpbs.com [ijpbs.com]

- 13. youtube.com [youtube.com]

- 14. ClinPGx [clinpgx.org]

- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 17. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 18. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]

- 25. droracle.ai [droracle.ai]

- 26. researchgate.net [researchgate.net]

- 27. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 30. arkat-usa.org [arkat-usa.org]

- 31. theochem.mercer.edu [theochem.mercer.edu]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of Pyrimidine Ether Derivatives: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of pyrimidine ether derivatives, a class of compounds with significant therapeutic potential. We will delve into the core principles of MoA studies, from initial target identification to the construction of a complete signaling pathway, grounded in scientific integrity and field-proven insights.

Introduction: The Therapeutic Promise of Pyrimidine Ether Derivatives

Pyrimidine ether derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory effects. Their therapeutic efficacy is intrinsically linked to their specific molecular interactions within the cell. A thorough understanding of their MoA is not merely an academic exercise but a critical component of drug development, enabling rational drug design, biomarker discovery, and the prediction of potential resistance mechanisms.

The core of MoA studies lies in identifying the direct molecular target(s) of a compound and elucidating the subsequent cascade of events that lead to the observed physiological effect. This guide will walk you through a logical, multi-faceted approach to systematically dissect the MoA of novel pyrimidine ether derivatives.

The Cornerstone: Identifying the Direct Molecular Target

The initial and most critical step is to identify the direct binding partner(s) of your pyrimidine ether derivative. This process is akin to finding the "lock" for your compound "key." Several robust methods can be employed, each with its own set of advantages and limitations.

Affinity-Based Approaches

Affinity-based methods leverage the specific binding of the compound to its target. A common strategy involves immobilizing the pyrimidine ether derivative on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of the pyrimidine ether derivative containing a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).

-

Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring protein integrity.

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. Include a control with beads alone or beads with an inactive analog to identify non-specific binders.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the experimental sample compared to the control.

Causality Behind Experimental Choices: The inclusion of a control with an inactive analog is crucial for distinguishing true binding partners from proteins that non-specifically adhere to the beads or the linker. This self-validating system enhances the trustworthiness of the identified targets.

Target-Agnostic Phenotypic Screening

In cases where the target is unknown, phenotypic screening can provide valuable clues. This involves observing the effects of the compound on a panel of cell lines or in a model organism and then working backward to identify the underlying molecular mechanism.

Validating the Target and Quantifying the Interaction

Once a putative target is identified, the next step is to validate the interaction and quantify its affinity.

Direct Binding Assays

Direct binding assays confirm the physical interaction between the pyrimidine ether derivative and the purified target protein.

Table 1: Comparison of Direct Binding Assays

| Assay Technique | Principle | Advantages | Disadvantages |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Gold standard for thermodynamic characterization. | Requires large amounts of pure protein. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Real-time kinetics (on/off rates). | Requires protein immobilization, which can affect activity. |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Low sample consumption; can be performed in complex biological liquids. | Requires fluorescent labeling of one binding partner. |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Protein Preparation: Purify the recombinant target protein to homogeneity.

-

Compound Preparation: Prepare a concentrated solution of the pyrimidine ether derivative in the same buffer as the protein.

-

ITC Experiment: Fill the ITC cell with the protein solution and the syringe with the compound solution. Perform a series of injections of the compound into the protein solution while measuring the heat change.

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Authoritative Grounding: The principles and applications of ITC for studying biomolecular interactions are well-established and detailed in numerous publications.

Cellular Target Engagement Assays

Confirming that the compound engages the target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the pyrimidine ether derivative at various concentrations.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: The binding of the compound will stabilize the target protein, resulting in a shift in its melting temperature.

Delineating the Downstream Signaling Pathway

Identifying the direct target is only the beginning. The next crucial phase is to map the downstream signaling cascade that is modulated by the compound-target interaction.

Workflow for Pathway Elucidation

Caption: Workflow for elucidating the downstream signaling pathway.

Assessing Post-Translational Modifications

Many pyrimidine ether derivatives target kinases or other enzymes that modulate post-translational modifications (PTMs). Western blotting with phospho-specific antibodies is a standard method to probe for changes in phosphorylation status of key signaling proteins.

Global "Omics" Approaches

To gain an unbiased, system-wide view of the compound's effects, "omics" technologies are indispensable.

-

Transcriptomics (RNA-seq): Provides a snapshot of the changes in gene expression induced by the compound. This can reveal entire pathways that are up- or down-regulated.

-

Proteomics (Mass Spectrometry): Can quantify changes in protein abundance and identify changes in PTMs on a global scale.

Experimental Protocol: RNA-sequencing

-

Cell Treatment: Treat cells with the pyrimidine ether derivative and a vehicle control.

-

RNA Extraction: Isolate high-quality total RNA from the cells.

-

Library Preparation: Construct sequencing libraries from the RNA.

-

Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated.

-

Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify enriched signaling pathways.

Constructing the Complete Mechanistic Model

The final step is to integrate all the data from target identification, validation, and pathway analysis to construct a comprehensive MoA model. This model should logically connect the binding of the pyrimidine ether derivative to its target with the ultimate cellular phenotype.

Hypothetical Signaling Pathway for a Pyrimidine Ether Derivative

Caption: Hypothetical signaling pathway for a pyrimidine ether derivative.

This model serves as a powerful tool for guiding further drug development efforts, including lead optimization and the design of combination therapies.

Conclusion: A Pathway to Precision Medicine

The systematic approach to MoA studies outlined in this guide provides a robust framework for understanding the therapeutic effects of pyrimidine ether derivatives. By integrating cutting-edge technologies with rigorous experimental design, researchers can build a comprehensive picture of how these compounds function at a molecular level. This deep mechanistic understanding is paramount for translating the promise of pyrimidine ether derivatives into effective and safe medicines.

An In-depth Technical Guide to Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (CAS 926304-76-9): A Key Building Block for Targeted Protein Degradation

Introduction: Beyond Inhibition, Towards Degradation

In the evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets.[1][2] The modular nature of PROTACs necessitates a toolbox of versatile chemical building blocks to connect a target-binding ligand to an E3 ligase-recruiting moiety.[3] This guide provides an in-depth technical overview of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (CAS 926304-76-9), a key intermediate strategically designed for the synthesis of novel PROTACs.[][5]

This document will delve into the core properties, safety data, and synthetic utility of this compound, offering a comprehensive resource for researchers, medicinal chemists, and professionals in drug development.

Core Molecular Profile

This compound is a substituted pyrimidine derivative. Its structure is characterized by a 5-bromopyrimidine core linked via an ether bond to a methyl 4-hydroxybenzoate moiety. This specific arrangement of functional groups is not coincidental; it is rationally designed for subsequent chemical modifications in a PROTAC synthesis workflow.

| Identifier | Value | Source(s) |

| CAS Number | 926304-76-9 | [][5] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₂H₉BrN₂O₃ | [5] |

| Molecular Weight | 309.12 g/mol | [5] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=N2)Br | [5] |

| InChI Key | CVRYSDLIBPCSQF-UHFFFAOYSA-N | [5] |

Physicochemical Properties

While extensive experimental data on the physicochemical properties of this specific compound are not widely published, information from suppliers and related compounds allows for a general characterization.

| Property | Value | Source(s) |

| Physical State | Solid | [General knowledge] |

| Purity | Typically >98% | [5] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [General knowledge] |

| Storage | Store in a cool, dry, well-ventilated area. | [General knowledge] |

Application in PROTAC Synthesis: A Strategic Building Block

The true value of this compound lies in its utility as a versatile building block for PROTACs. Its structure contains two key functional handles that can be chemoselectively modified to introduce the linker and the E3 ligase-binding component.

The Strategic Design

The 5-bromopyrimidine moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[6][7] This allows for the attachment of a linker, which is a critical component of a PROTAC that dictates the distance and orientation between the target protein and the E3 ligase.[3] The methyl ester on the benzoate ring can be readily hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled to an amine-containing E3 ligase ligand, such as derivatives of thalidomide or pomalidomide for Cereblon (CRBN), or to a hydroxy-containing ligand for von Hippel-Lindau (VHL) E3 ligases, via standard amide or ester bond formation.[8]

Conceptual Synthetic Workflow

Below is a conceptual workflow illustrating how this compound can be utilized in the synthesis of a PROTAC.

References

- 1. escholarship.org [escholarship.org]

- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Discovery and development of kinase inhibitors from pyrimidine intermediates.

An In-Depth Technical Guide to the Discovery and Development of Kinase Inhibitors from Pyrimidine Intermediates

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a multitude of protein kinases.[1] Its inherent structural resemblance to the adenine core of ATP allows pyrimidine derivatives to function as competitive inhibitors, effectively docking into the highly conserved kinase hinge region.[2][3] This guide provides a comprehensive exploration of the journey from pyrimidine intermediates to clinically impactful kinase inhibitors. We will dissect the foundational principles of pyrimidine-based drug design, elucidate common and advanced synthetic strategies, and delve into the intricate process of lead optimization through Structure-Activity Relationship (SAR) studies. Through case studies of prominent kinase targets such as EGFR, CDKs, and JAKs, this paper offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.

The Pyrimidine Scaffold: An ATP Mimic at the Heart of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[4] The development of small molecule kinase inhibitors has revolutionized oncology, and the pyrimidine ring is a recurring motif in many of these successful drugs.[5]

The success of the pyrimidine scaffold stems from its bioisosteric relationship with adenine, the nitrogenous base in ATP.[2] This structural mimicry enables pyrimidine derivatives to form key hydrogen bonds with the amino acid residues in the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[5] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, further enhance this mimicry and offer rigid structures for optimizing target engagement.[2][6][7] By strategically modifying the substitution patterns at various positions on the pyrimidine core, medicinal chemists can achieve high levels of potency and, crucially, selectivity for a specific kinase target over others, thereby minimizing off-target effects.[8]

The Kinase Inhibition Discovery Workflow

The path from a chemical concept to a clinical candidate is a multi-stage process. It begins with identifying a promising scaffold and iteratively refining it to meet stringent criteria for potency, selectivity, and drug-like properties.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structure-Activity Relationship of Brominated Pyrimidine Analogs

Introduction: The Strategic Role of Bromine in Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the essential backbone of nucleobases like cytosine, thymine, and uracil.[1][2][3] This inherent biological relevance makes the pyrimidine scaffold a privileged starting point for designing novel therapeutics targeting a vast array of diseases, including cancers and viral infections.[4][5][6][7][8] The strategic modification of this core is a key focus of drug discovery, and the introduction of a bromine atom is a particularly powerful, albeit nuanced, tactic.

Historically, halogens were often seen as simple hydrophobic substituents. However, modern medicinal chemistry recognizes bromine as a unique and versatile functional group that can profoundly influence a molecule's pharmacological profile. Its impact extends far beyond simple steric effects. A bromine substituent can:

-

Modulate Potency through Halogen Bonding: Bromine's anisotropic electron distribution creates a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond (X-bond) donor.[9] This directional, noncovalent interaction with electron-rich atoms like oxygen or nitrogen on a protein backbone can be a critical determinant of binding affinity and selectivity.[10][11]

-

Enhance Selectivity: The specific geometric requirements of halogen bonds can confer a higher degree of selectivity for the target protein over other structurally similar off-targets.[12]

-

Serve as a Synthetic Handle: A bromine atom on the pyrimidine ring is an exceptionally useful synthetic handle for late-stage functionalization, enabling the exploration of chemical space through powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[13][14]

-

Improve Pharmacokinetic Properties: Bromination can alter a compound's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for drug efficacy.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of brominated pyrimidine analogs. We will explore the synthetic strategies used to create these molecules, dissect the influence of bromine's position and chemical environment on biological activity, and provide validated experimental protocols for their evaluation.

Synthetic Strategies: Forging the Brominated Core and its Analogs

The generation of a library of brominated pyrimidine analogs for SAR studies typically involves two phases: introduction of the bromine atom onto the pyrimidine core and subsequent diversification.

Phase 1: Bromination of the Pyrimidine Nucleus

The direct bromination of pyrimidines is a foundational step. The choice of reagent and conditions depends on the activation state of the ring and the presence of other functional groups.

-

For Activated Rings (e.g., Uracil): Electrophilic brominating agents are highly effective. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a common choice. For nucleosides, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) offer efficient and clean bromination at the C5 position.[15]

-

For Deactivated Rings: More forcing conditions may be necessary. Reacting the hydrogen halide salt of the pyrimidine with bromine at elevated temperatures in an inert solvent like nitrobenzene is a classic, robust method.[16] A one-pot reaction using dry hydrogen bromide to catalyze the cyclization of N-(cyanovinyl)amidines can also yield 4-bromopyrimidines directly.[17]

Phase 2: Diversification via Cross-Coupling

With the brominated pyrimidine in hand, palladium-catalyzed cross-coupling reactions are the primary tools for diversification. The Suzuki-Miyaura reaction, which couples the bromopyrimidine (electrophile) with an organoboron reagent (nucleophile), is particularly powerful due to its functional group tolerance and readily available reagents.[14]

Figure 1: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This strategy allows for the systematic introduction of a wide variety of aryl and heteroaryl groups at the brominated position, enabling a thorough exploration of the SAR. A novel series of 5-bromo-pyrimidine derivatives were synthesized using multi-step reactions that began with 5-bromo-2,4-dichloro pyrimidine.[18]

Structure-Activity Relationship (SAR) Analysis: Case Studies

The influence of a bromine atom is highly context-dependent, varying with its position on the pyrimidine ring and the biological target.

Case Study 1: Brominated Pyrimidines as Kinase Inhibitors

Protein kinases are critical targets in oncology, and pyrimidine-based molecules have shown great promise as inhibitors.[19] The bromine atom often plays a pivotal role in achieving high potency. For instance, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as EGFR inhibitors, the bromo-phenyl moiety was crucial for activity.[20]

Key SAR Insights for Kinase Inhibitors:

-

Hinge-Binding Interactions: The pyrimidine core often serves as a scaffold to mimic the adenine of ATP, forming hydrogen bonds with the "hinge" region of the kinase.

-

Role of the Bromo-Aryl Group: A bromo-substituted aryl group attached to the pyrimidine (e.g., at C4) often occupies a hydrophobic pocket. The bromine atom can act as a key halogen bond donor to a backbone carbonyl group, significantly enhancing binding affinity.[10]

-

Positional Importance: The position of the bromine is critical. In many kinase inhibitors, a bromine on an attached phenyl ring (e.g., 4-[(3-bromophenyl )amino]) is optimal. A bromine directly on the pyrimidine ring, such as at the C5 position, can also drive potency, as seen in a series of Bcr/Abl kinase inhibitors.[18][21][22]

Table 1: Representative SAR Data for Hypothetical Brominated Pyrimidine Kinase Inhibitors (Target: VEGFR-2)

| Compound ID | R Group (at C4) | Bromine Position | IC50 (nM) | Rationale for Activity Change |

| BP-1 | -NH-(phenyl) | None | 550 | Baseline activity from pyrimidine core and phenyl group. |

| BP-2 | -NH-(3-bromophenyl) | meta- on phenyl | 15 | Bromine at meta position forms a critical halogen bond with a backbone carbonyl in the active site, drastically increasing potency. |

| BP-3 | -NH-(2-bromophenyl) | ortho- on phenyl | 250 | Steric hindrance from the ortho-bromine disrupts the optimal binding conformation of the phenyl ring. |

| BP-4 | -NH-(4-bromophenyl) | para- on phenyl | 90 | Para-bromine is oriented towards solvent and cannot form the key halogen bond, resulting in lower potency compared to the meta-isomer. |

| BP-5 | -NH-(phenyl) | C5 on pyrimidine | 45 | Bromine on the core pyrimidine ring projects into a different pocket, offering an alternative vector for optimization. |

Data is hypothetical and for illustrative purposes.

Case Study 2: Brominated Pyrimidine Nucleosides as Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[5][23] Bromination, particularly at the C5 position of the uracil ring, has been explored to modulate activity against various viruses.

Key SAR Insights for Antiviral Nucleosides:

-

C5 Position: For anti-HIV-1 activity, substitutions at the C5 position of 3'-azido-2',3'-dideoxyuridine were investigated. While small alkyl groups (methyl, ethyl) were well-tolerated, larger substituents, including a bromovinyl group, significantly decreased antiviral potency.[24] This suggests a constrained steric pocket around the C5 position in the HIV-1 reverse transcriptase active site.

-

Modulation of Lipophilicity: The introduction of bromine increases lipophilicity. While this can sometimes improve cell permeability, a study of various pyrimidine nucleosides found a trend of higher antiviral activity at lower lipophilicity, suggesting that transport into the cell is a critical factor that can be negatively impacted by excessive lipophilicity.[25]

-

Synthetic Utility: Halogenated pyrimidine nucleosides are valuable intermediates for creating more complex C5-substituted analogs through cross-coupling reactions, which have led to potent antiviral agents.[15]

Experimental Protocols: A Self-Validating Workflow

To ensure the integrity of SAR data, robust and well-controlled experimental protocols are essential.

Workflow for Evaluating Novel Brominated Pyrimidine Analogs

Figure 2: A comprehensive workflow for SAR investigation.

Protocol 1: Synthesis of a 4-Aryl-Substituted-5-Bromopyrimidine via Suzuki-Miyaura Coupling

This protocol is a generalized procedure and must be optimized for specific substrates.

-

Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-4-chloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).[26]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.05 mmol, 5 mol%).[13]

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.[26]

-

Reaction: Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring overnight.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyrimidine is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general fluorescence-based assay. Specific kinase requirements (e.g., buffer components, substrate) may vary.

-

Compound Preparation: Prepare a 10 mM stock solution of the brominated pyrimidine analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well assay plate.[27] Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, the target protein kinase (e.g., VEGFR-2), and the peptide substrate.[28][29]

-

Incubation: Add the kinase reaction mixture to the plate containing the diluted compounds.

-

Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[29] Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

-

Detection: Terminate the reaction and measure the remaining ATP using a luminescence-based detection kit (e.g., ADP-Glo™) or measure phosphorylation using a fluorescence-based method.[30] The signal is inversely proportional to kinase activity.[19]

-

Data Analysis:

-

Subtract the background signal (no-enzyme control) from all wells.

-

Normalize the data by setting the DMSO-only control as 0% inhibition and a control with a known potent inhibitor (or no ATP) as 100% inhibition.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[31]

-

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.[32][33]

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C and 5% CO₂.[18][34]

-

Compound Treatment: Treat the cells with a serial dilution of the brominated pyrimidine analogs for a specified period (e.g., 72 hours).[34] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[32][35]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37 °C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[32][36]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[34][36]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[33] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[32][33]

-

Validation & Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The strategic incorporation of bromine into the pyrimidine scaffold is a proven and effective strategy in modern drug discovery. The ability of bromine to form potent halogen bonds, serve as a versatile synthetic handle, and fine-tune pharmacokinetic properties makes it an invaluable tool for medicinal chemists. The SAR of brominated pyrimidines is highly target-dependent, underscoring the necessity of systematic synthesis and rigorous biological evaluation. Future efforts will likely focus on using advanced computational methods to predict halogen bonding interactions more accurately, enabling a more rational design of next-generation inhibitors. Furthermore, exploring novel bioisosteric replacements for bromine and investigating its role in modulating drug-residence time will open new avenues for developing highly effective and durable therapeutics based on this remarkable halogenated heterocycle. The continued exploration of this chemical space, guided by detailed structural biology using techniques like X-ray crystallography, will undoubtedly lead to the discovery of new clinical candidates.[37][38]

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Directing macromolecular conformation through halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]

- 24. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. assayquant.com [assayquant.com]

- 28. protocols.io [protocols.io]

- 29. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. courses.edx.org [courses.edx.org]

- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 33. MTT assay protocol | Abcam [abcam.com]

- 34. MTT (Assay protocol [protocols.io]

- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 37. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 38. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthesis Overview

Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (CAS No. 926304-76-9) is a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] Its structure, featuring a substituted pyrimidine ring linked to a benzoate moiety via an ether bond, is a common scaffold in the development of kinase inhibitors, protein degraders, and other biologically active molecules. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale behind the procedural steps, ensuring a reproducible and scalable synthesis.

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry for the formation of aryl-heteroaryl ethers. In this specific application, the phenoxide of methyl 4-hydroxybenzoate acts as the nucleophile, displacing a halide from the electron-deficient 5-bromopyrimidine ring. The electron-withdrawing nature of the pyrimidine's nitrogen atoms is crucial for activating the ring towards nucleophilic attack, a fundamental principle of SNAr reactions.

Reaction Scheme

Figure 1: General workflow for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 4-hydroxybenzoate | ≥99% | Standard Supplier | Should be dry. |

| 2-Chloro-5-bromopyrimidine | ≥97% | Standard Supplier | |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Finely powdered is preferable for better reactivity. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use a dry solvent to prevent unwanted side reactions. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |

| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

Detailed Experimental Protocol

This protocol is based on established methodologies for SNAr reactions involving pyrimidines and phenols.[3][4][5][6]

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), 2-chloro-5-bromopyrimidine (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent moisture from interfering with the reaction.

-

Add anhydrous dimethylformamide (DMF) to the flask via a syringe. The volume should be sufficient to create a stirrable slurry (approximately 5-10 mL per gram of methyl 4-hydroxybenzoate).

Causality: The use of an excess of the pyrimidine derivative ensures the complete consumption of the more valuable methyl 4-hydroxybenzoate. Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the nucleophilic phenoxide in situ.[5] DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation, leaving the phenoxide anion more reactive.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to 80-90 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product spot should be more nonpolar than the starting methyl 4-hydroxybenzoate.

-

Continue heating until the TLC analysis indicates the complete consumption of the limiting reagent (methyl 4-hydroxybenzoate), which typically takes 4-6 hours.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing cold water (approximately 10 times the volume of DMF used). This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of water to remove DMF and inorganic salts.

-

Dry the crude product under vacuum.

Step 4: Purification

-

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization is typically ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: If the product is not sufficiently pure after recrystallization, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions, and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₉BrN₂O₃[2] |

| Molecular Weight | 309.12 g/mol [2] |

| Appearance | White to off-white solid |

| Purity | ≥98%[7] |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the pyrimidine protons (two singlets), the aromatic protons of the benzoate ring (two doublets), and the methyl ester protons (a singlet).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.

Mechanistic Insights: The SNAr Pathway

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.

Figure 2: Stepwise mechanism of the SNAr reaction.

-

Deprotonation: The base, potassium carbonate, deprotonates the hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic potassium phenoxide.

-

Nucleophilic Attack: The resulting phenoxide attacks the C2 position of the 2-chloro-5-bromopyrimidine. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination and Aromatization: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the final ether product.

Safety and Handling Precautions

-

Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation.

-

2-Chloro-5-bromopyrimidine: This compound is a halogenated heterocyclic and should be handled with care. Avoid inhalation and skin contact.

-

Potassium Carbonate: While generally safe, it is a mild irritant. Avoid inhalation of the dust.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this synthesis.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure all reagents are dry. Increase reaction time or temperature slightly. Check the quality of the starting materials. |

| Loss of product during work-up. | Ensure complete precipitation before filtration. Be careful during extraction and washing steps. | |

| Impure Product | Incomplete reaction or side reactions. | Optimize purification method (recrystallization solvent or chromatography gradient). |

| Presence of starting materials. | Ensure the reaction goes to completion by monitoring with TLC. | |

| Reaction does not start | Inactive base or wet solvent. | Use freshly opened or dried potassium carbonate and anhydrous DMF. |

References

- 1. CAS 926304-76-9: methyl 4-(5-bromopyrimidin-2-yl)oxybenzoa… [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

The Strategic Utility of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate in Modern Organic Synthesis

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate has emerged as a highly versatile and valuable scaffold, offering a unique combination of reactive handles and structural motifs that are amenable to a wide array of synthetic transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the underlying scientific rationale for its use, tailored for researchers, scientists, and professionals in drug development.

Overview of this compound

This compound is a bifunctional molecule featuring a bromopyrimidine core linked via an ether bond to a methyl benzoate moiety. This structure is particularly advantageous for several reasons:

-

Orthogonal Reactivity: The bromine atom on the pyrimidine ring serves as a prime site for palladium-catalyzed cross-coupling reactions, while the methyl ester on the benzoate ring offers a handle for amide bond formation or hydrolysis to the corresponding carboxylic acid. This orthogonality allows for sequential and controlled modifications of the molecule.

-

Privileged Scaffolds: Both the pyrimidine and benzoate rings are prevalent structures in a multitude of biologically active compounds, making this building block an attractive starting point for the synthesis of new chemical entities with therapeutic potential.

-

PROTAC Linker and E3 Ligase Moiety Component: As indicated by its classification as a "Protein Degrader Building Block" by several chemical suppliers, this molecule is strategically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The pyrimidine and benzoate moieties can be incorporated into linkers or serve as precursors to E3 ligase ligands.

Below is a summary of the key physicochemical properties of this building block:

| Property | Value |

| Molecular Formula | C₁₂H₉BrN₂O₃ |

| Molecular Weight | 309.12 g/mol |

| CAS Number | 926304-76-9 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Purity | Typically >98% |

Synthesis of this compound